tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride

chiral separation enantiomeric purity piperazine isostere

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride (CAS 1384424-52-5) is a monoprotected bridged bicyclic piperazine building block. The compound features a 3,6-diazabicyclo[3.1.1]heptane core with a tert-butoxycarbonyl (Boc) protecting group at the N6 position, supplied as the hydrochloride salt.

Molecular Formula C10H19ClN2O2
Molecular Weight 234.72 g/mol
CAS No. 1384424-52-5
Cat. No. B1403990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride
CAS1384424-52-5
Molecular FormulaC10H19ClN2O2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CC1CNC2.Cl
InChIInChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7;/h7-8,11H,4-6H2,1-3H3;1H
InChIKeyUMGNFLGKWBKYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride (CAS 1384424-52-5): Core Properties and Sourcing Profile


tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride (CAS 1384424-52-5) is a monoprotected bridged bicyclic piperazine building block [1]. The compound features a 3,6-diazabicyclo[3.1.1]heptane core with a tert-butoxycarbonyl (Boc) protecting group at the N6 position, supplied as the hydrochloride salt. This scaffold is a recognized piperazine isostere due to its achiral nature and its ability to maintain piperazine-like lipophilicity based on cLogP calculations of derived fluoroquinolone analogs [1]. It serves as a versatile synthetic intermediate in medicinal chemistry programs targeting nicotinic acetylcholine receptors, opioid receptors, and other GPCR targets [1].

Why Bridged Piperazine Building Blocks Cannot Be Casually Interchanged: The Case for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride


Bridged bicyclic piperazines are not interchangeable building blocks because three critical parameters vary dramatically between scaffolds: stereochemistry (achiral vs. chiral), lipophilicity (maintained vs. increased relative to piperazine), and regioisomeric protection patterns [1]. Substituting the achiral 3,6-diazabicyclo[3.1.1]heptane core with a chiral analog such as 2,5-diazabicyclo[2.2.1]heptane forces enantiomeric separation and doubles the screening burden [1]. Replacing the 3,6-diazabicyclo[3.1.1]heptane scaffold with 3,8-diazabicyclo[3.2.1]octane introduces a lipophilicity increase that can alter pharmacokinetic profiles and off-target promiscuity [1]. Additionally, the N6-Boc monoprotection pattern provides unique regiochemical control that is not replicated by the N3-Boc isomer, making casual substitution of one protected form for another synthetically inefficient [1].

Quantitative Differentiation Evidence for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride vs. Closest Analogs


Achiral Scaffold Eliminates Enantiomeric Complexity vs. Chiral 2,5-Diazabicyclo[2.2.1]heptane

The 3,6-diazabicyclo[3.1.1]heptane core (2a) is achiral, possessing a plane of symmetry that renders it a single molecular entity with zero enantiomers [1]. In contrast, the 2,5-diazabicyclo[2.2.1]heptane scaffold (4a) is chiral and exists as a pair of enantiomers requiring separation or asymmetric synthesis [1]. This binary difference—achiral versus chiral—impacts procurement, screening workflows, and scale-up economics when this scaffold is embedded in a final compound.

chiral separation enantiomeric purity piperazine isostere

Maintained Lipophilicity vs. 3,8-Diazabicyclo[3.2.1]octane Which Increases Lipophilicity Relative to Piperazine

Based on cLogP calculations performed on derived fluoroquinolone analogs, the 3,6-diazabicyclo[3.1.1]heptane scaffold maintains lipophilicity comparable to the parent piperazine analog (ciprofloxacin, cLogP -0.725) [1][2]. In contrast, the 3,8-diazabicyclo[3.2.1]octane scaffold (3a) increases lipophilicity compared to piperazine when incorporated into the same fluoroquinolone template [1]. The direction of this difference is established, though exact cLogP values for the bridged analogs are not publicly reported.

lipophilicity cLogP drug-likeness

N6-Boc Monoprotection Enables Orthogonal Sequential Functionalization vs. N3-Protected Isomer

The N6-Boc monoprotected isomer (2d) allows selective functionalization at the unprotected N3 position first, followed by Boc deprotection and subsequent functionalization at N6 [1]. The N3-Boc isomer (2e) provides the complementary regiochemical sequence. Using the unprotected parent scaffold (2a) directly yields statistical mixtures of N3- and N6-substituted products, requiring chromatographic separation and reducing overall yield [1]. Both monoprotected forms are accessible via a common intermediate in a 7-step sequence, representing a 1-3 step reduction compared to prior 8-10 step routes [1].

orthogonal protection regioselective functionalization building block

Seven-Step Concise Synthesis vs. Prior 8-10 Step Literature Routes for Monoprotected 3,6-Diazabicyclo[3.1.1]heptanes

The Walker & Bedore synthesis provides both N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes (2e and 2d) in 7 steps from inexpensive commercial starting materials using a common intermediate [1]. This compares favorably to the previously reported Pinna et al. route, which required 8 steps for the N3-protected analog and 10 steps for the N6-protected analog [1]. The yield for the key azetidine intermediate formation is reported as a separable 1:1 cis/trans mixture [1].

synthetic efficiency route scoping process chemistry

Optimal Application Scenarios for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programs Requiring Achiral Piperazine Isosteres to Avoid Enantiomeric Separation

In lead optimization campaigns where piperazine replacement is desired but chiral separation would add significant cost and time, the achiral 3,6-diazabicyclo[3.1.1]heptane scaffold eliminates the need for chiral chromatography or asymmetric synthesis. This is particularly advantageous in parallel library synthesis where screening enantiomeric pairs would double the compound count and assay burden [1].

nAChR Ligand Development Requiring Piperazine-Like Lipophilicity for CNS Penetration

For neuronal nicotinic acetylcholine receptor (nAChR) ligand programs targeting α4β2 or α6/α3β2β3 subtypes, maintaining piperazine-like lipophilicity is critical for balancing blood-brain barrier penetration and target engagement. The 3,6-diazabicyclo[3.1.1]heptane core preserves this property, whereas the 3,8-diazabicyclo[3.2.1]octane alternative would introduce an undesirable lipophilicity increase [1][2].

Construction of Focused Opioid Receptor Ligand Libraries with Defined N3/N6 Substitution Patterns

The N6-Boc monoprotected form enables systematic exploration of N3 substitution while keeping N6 protected, followed by deprotection and diversification at N6. This sequential strategy supports structure-activity relationship (SAR) studies at opioid receptor subtypes (μ, δ, κ) where distinct N3 and N6 substituents differentially modulate affinity and selectivity [1].

Quote Request

Request a Quote for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.